molecular formula C13H11ClF3NO B5030360 N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide

N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide

Cat. No.: B5030360
M. Wt: 289.68 g/mol
InChI Key: VXZCYRNITHSPIO-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide is a chemical compound characterized by the presence of a chloro and trifluoromethyl group on a phenyl ring, attached to a hex-4-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate alkyne under controlled conditions. The reaction is carried out in a non-chlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C . The reaction mixture is then subjected to further purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chloro and trifluoromethyl group on the phenyl ring, combined with an alkyne moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3NO/c1-2-3-4-5-12(19)18-9-6-7-11(14)10(8-9)13(15,16)17/h6-8H,4-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZCYRNITHSPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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